2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Glycosidase Inhibitory Study
Research has focused on the synthesis of polyhydroxylated indolizidines, utilizing piperidine derivatives as potential glycosidase inhibitors. These compounds were synthesized through a series of steps starting from L-aspartic acid, with the key steps involving dihydroxylation, nucleophilic substitution, and reduction. The inhibitory properties of these synthesized indolizidines were evaluated against various glycosidases, highlighting their potential application in medicinal chemistry and drug development (Baumann et al., 2008).
Antimicrobial Activity of Pyridine Derivatives
Another area of research is the synthesis and evaluation of the antimicrobial activity of new pyridine derivatives. These compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to the creation of amide derivatives. The structures of these compounds were established through spectral analysis, and their in vitro antimicrobial activity was screened, showing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Synthesis of Antitumor Piperazine Derivatives
Research into the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides has been conducted, with these compounds being evaluated for their antitumor activity. This work involved aminomethylation of specific ethanones with paraformaldehyde and substituted piperazines, resulting in compounds that were further studied for their effect on tumor DNA methylation processes (Hakobyan et al., 2020).
Characterization of Organic Ligands Containing Furan Rings
The synthesis and characterization of furan ring-containing organic ligands and their metal complexes were explored to study their chelating properties and antimicrobial activity. This research aimed at synthesizing and characterizing compounds with potential applications in coordination chemistry and as antimicrobial agents (Patel, 2020).
Properties
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-8-10-6-4-5-7-13(10)11(14)9(2)12/h9-10H,3-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGTTWTVBYYDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.